molecular formula CHF2I B073695 Difluoro(iodo)methane CAS No. 1493-03-4

Difluoro(iodo)methane

Cat. No. B073695
CAS RN: 1493-03-4
M. Wt: 177.92 g/mol
InChI Key: YSLFMGDEEXOKHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of difluoro(iodo)methane and related compounds involves various methods, including electrophilic and nucleophilic reactions. For instance, the Friedel–Crafts-type alkylation with bromodifluoro(phenylsulfanyl)methane through α-fluorocarbocations has been explored for synthesizing thioesters, benzophenones, and xanthones, showing the versatility of fluorinated compounds in organic synthesis (Kuhakarn et al., 2011).

Molecular Structure Analysis

The structural characterization of compounds related to difluoro(iodo)methane, such as bis(iodozincio)methane, has provided insights into their reactivity and potential applications in organic synthesis. Structural studies have been conducted using techniques like X-ray scattering to understand the arrangement and behavior of these molecules in solution (Matsubara et al., 2005).

Chemical Reactions and Properties

Difluoro(iodo)methane undergoes various chemical reactions, demonstrating its reactivity and functional utility in organic chemistry. Electrophilic aromatic formylation and the formation of difluoromethylthioethers and difluorobis(arylthio)methanes from reactions involving RSX and TMSCF2H highlight the compound's versatility and the influence of fluorine atoms on its chemical behavior (Betterley et al., 2018); (Han et al., 2016).

Physical Properties Analysis

The physical properties of difluoro(iodo)methane, including its photofragmentation spectra, have been studied to understand its behavior under various conditions. The photofragmentation of dihalomethanes has been investigated, revealing the role of different halogen atoms in their decomposition and the potential environmental impact of these compounds (Cartoni et al., 2014).

Chemical Properties Analysis

The chemical properties of difluoro(iodo)methane, such as its reactivity in nucleophilic fluoroalkylation reactions, have been explored. Studies have shown the efficient preparation of alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes, illustrating the compound's utility in creating structurally diverse fluorinated molecules (Ni et al., 2009).

Scientific Research Applications

Summary of the Application

Difluoro(iodo)methane is used in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Methods of Application

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

Results or Outcomes

These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

2. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides

Summary of the Application

Difluoro(iodo)methane is used in the preparation of aromatic amides from 2-bromo-2,2-difluoroacetamides utilizing a copper-catalyzed direct arylation .

Methods of Application

Readily available and structurally simple aryl precursors such as aryl boronic acids, aryl trialkoxysilanes and dimethyl-aryl-sulfonium salts were used as the source for the aryl substituents .

Results or Outcomes

The described synthetic protocols displayed excellent efficiency and were successfully utilized for the expeditious preparation of diverse aromatic amides in good-to-excellent yields . The reactions were scaled up to gram quantities .

3. Fluoromethylation of Radiopharmaceuticals

Summary of the Application

Difluoro(iodo)methane is used in the synthesis of radiopharmaceuticals. Its isotopomer [18F]fluoroiodomethane is used for fluoromethylation of radiopharmaceuticals .

Methods of Application

The synthesis of [18F]fluoromethyl iodide, a synthetic precursor for fluoromethylation of radiopharmaceuticals, is a common application .

Results or Outcomes

The use of [18F]fluoroiodomethane has streamlined the production of radiopharmaceuticals, which are used in various medical imaging techniques .

4. Fire Extinguishing

Summary of the Application

Difluoro(iodo)methane, especially bromotrifluoromethane prepared by halogen fluorine exchange, or bromination of difluoro- or trifluoromethane, respectively, possess excellent fire-extinguishing properties .

Methods of Application

These compounds are used in fighting large-scale fires in the aerospace and fuel industries .

Results or Outcomes

The use of these compounds has significantly improved fire safety measures in these industries .

5. Addition to Fluoroethylenes

Summary of the Application

Difluoro(iodo)methane is used in the addition to fluoroethylenes . This process is part of a broader field of research that involves the free radical addition to olefins .

Methods of Application

The addition of Difluoro(iodo)methane to fluoroethylenes is achieved through a free radical mechanism .

Results or Outcomes

This method has been used to synthesize a variety of fluorinated compounds .

6. Refrigerants, Propellants, and Fire Extinguishers

Summary of the Application

Difluoro(iodo)methane, especially bromotrifluoromethane prepared by halogen fluorine exchange, or bromination of difluoro- or trifluoromethane, respectively, possess excellent properties for use in refrigerants, propellants, and fire extinguishers .

Methods of Application

These compounds are produced from carbon tetrachloride, chloroform, and hexachloroethane (or a mixture of tetrachlorethane and chlorine) by a process using anhydrous hydrogen fluoride and catalysts .

Results or Outcomes

These compounds have found wide application in various industries, including the food industry, cosmetic packaging, and the aerospace and fuel industries .

Safety And Hazards

Difluoro(iodo)methane is considered hazardous. It is harmful in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer and is toxic if swallowed or inhaled .

Future Directions

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

properties

IUPAC Name

difluoro(iodo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF2I/c2-1(3)4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLFMGDEEXOKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379419
Record name Difluoroiodomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.920 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoroiodomethane

CAS RN

1493-03-4
Record name Difluoroiodomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluoroiodomethane
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